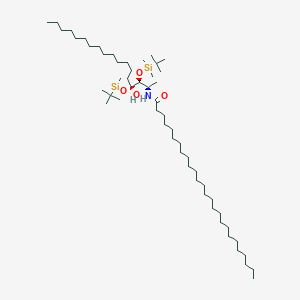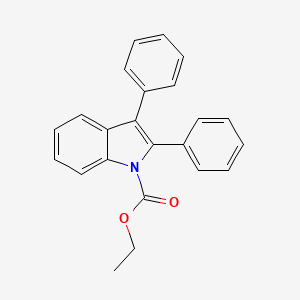
3-Chloro-1-azulenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroazulene-1-carboxylic acid is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its unique structure and properties Azulene itself is characterized by a fused five-membered and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroazulene-1-carboxylic acid typically involves the chlorination of azulene followed by carboxylation. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 3-chloroazulene-1-carboxylic acid may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product.
Types of Reactions:
Oxidation: 3-Chloroazulene-1-carboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of 3-chloroazulene-1-carboxylic acid can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom in 3-chloroazulene-1-carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylates or ketones
Reduction: Alcohols or hydrocarbons
Substitution: Azido or cyano derivatives
科学研究应用
3-Chloroazulene-1-carboxylic acid has found applications in various scientific research fields due to its unique chemical properties:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules and pharmaceuticals.
Medicine: Research has indicated potential anti-inflammatory and antimicrobial properties of azulene derivatives, making 3-chloroazulene-1-carboxylic acid a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials that benefit from its unique color and chemical stability.
作用机制
The mechanism of action of 3-chloroazulene-1-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, azulene derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
3-Chloroazulene-1-carboxylic acid can be compared with other azulene derivatives and similar aromatic compounds:
Azulene-1-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
Guaiazulene: A methylated derivative of azulene, known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with notable anti-inflammatory and antimicrobial activities.
Uniqueness: The presence of both a chlorine atom and a carboxylic acid group in 3-chloroazulene-1-carboxylic acid imparts unique chemical reactivity and potential applications that are distinct from other azulene derivatives. This combination allows for a broader range of chemical modifications and applications in various fields.
属性
分子式 |
C11H7ClO2 |
|---|---|
分子量 |
206.62 g/mol |
IUPAC 名称 |
3-chloroazulene-1-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-9(11(13)14)7-4-2-1-3-5-8(7)10/h1-6H,(H,13,14) |
InChI 键 |
SDAPJYGTKUIROL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C(C=C2C(=O)O)Cl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



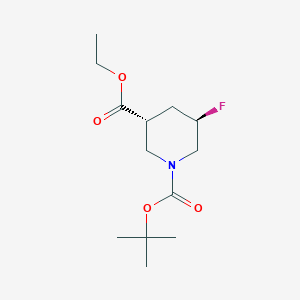
![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
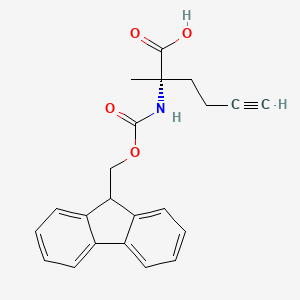

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

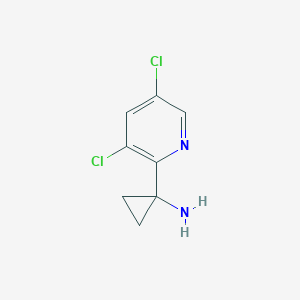
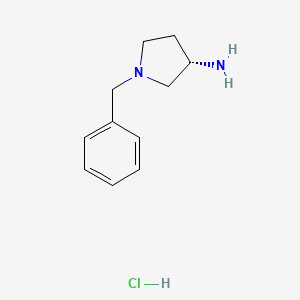

![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
